molecular formula C9H7N3O4 B14910989 9-Hydroxy-2-methyl-8-nitro-4H-pyrido[1,2-a]pyrimidin-4-one

9-Hydroxy-2-methyl-8-nitro-4H-pyrido[1,2-a]pyrimidin-4-one

Katalognummer: B14910989
Molekulargewicht: 221.17 g/mol
InChI-Schlüssel: YACWMJDBGIHQCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Hydroxy-2-methyl-8-nitro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields of science. This compound is characterized by a pyrido[1,2-a]pyrimidine core, which is a fused ring system containing both pyridine and pyrimidine rings. The presence of hydroxy, methyl, and nitro functional groups further enhances its chemical reactivity and potential utility in synthetic chemistry and pharmacology.

Vorbereitungsmethoden

The synthesis of 9-Hydroxy-2-methyl-8-nitro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one with methyl iodide in the presence of a base such as potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO). This reaction results in the formation of the O-methylated product . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.

Analyse Chemischer Reaktionen

9-Hydroxy-2-methyl-8-nitro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include methyl iodide, formaldehyde, and various bases such as potassium hydroxide and sodium hydride. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 9-Hydroxy-2-methyl-8-nitro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets in biological systems. The hydroxy and nitro groups play a crucial role in its reactivity and binding affinity to specific enzymes or receptors. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with nucleophilic sites in proteins and nucleic acids .

Vergleich Mit ähnlichen Verbindungen

9-Hydroxy-2-methyl-8-nitro-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds, such as:

    2-Methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one:

    3-(2-Chloroethyl)-2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one:

Eigenschaften

Molekularformel

C9H7N3O4

Molekulargewicht

221.17 g/mol

IUPAC-Name

9-hydroxy-2-methyl-8-nitropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C9H7N3O4/c1-5-4-7(13)11-3-2-6(12(15)16)8(14)9(11)10-5/h2-4,14H,1H3

InChI-Schlüssel

YACWMJDBGIHQCH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)N2C=CC(=C(C2=N1)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.